molecular formula C15H21N3S B10866054 N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine

N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine

Cat. No.: B10866054
M. Wt: 275.4 g/mol
InChI Key: NZYWXUMWIJQNFB-UHFFFAOYSA-N
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Description

N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with methyl groups at positions 2, 5, and 6, along with a cyclohexylidene moiety at the 3-position.

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(2,5,6-trimethyl-4H-thieno[2,3-d]pyrimidin-3-yl)cyclohexanimine

InChI

InChI=1S/C15H21N3S/c1-10-11(2)19-15-14(10)9-18(12(3)16-15)17-13-7-5-4-6-8-13/h4-9H2,1-3H3

InChI Key

NZYWXUMWIJQNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(C(=N2)C)N=C3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-one with cyclohexylamine under reflux conditions in the presence of a suitable solvent such as xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Features

The compound’s cyclohexylidene group distinguishes it from other thienopyrimidine derivatives, which often feature sulfonamide, arylthio, or imino substituents. Key comparisons with analogs are outlined below:

Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Compound Name Structural Features Biological Activity Key Findings References
N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine Cyclohexylidene, 2,5,6-trimethyl Hypothesized anti-inflammatory/anticancer High lipophilicity due to methyl/cyclohexylidene groups may enhance membrane permeability. Inferred from structural analogs
Compound 8 () Cyclohexylthio, methanesulfonamide Anti-inflammatory Inhibits COX-2 (IC₅₀ = 1.8 µM), iNOS, and ICAM-1; reduces PGE2 and IL-8 in keratinocytes.
Compound 9b () Bromo, trifluoromethyl benzylidene Pim-1 kinase inhibition Synthesized in 78% yield; structural rigidity from trifluoromethyl group enhances binding affinity.
4-Imino derivative () 4-Imino, 2,7-dimethyl Broad biological applications Crystallographic data confirms planar thienopyrimidine core, aiding in drug design.
3-Amino-4-phenyl derivative () Methylthio, phenyl, hydroiodide Safety profile Classified as toxic under GHS; requires protective handling.

Biological Activity

Overview of N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine

This compound is a member of the thienopyrimidine family, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15N3S
  • Molecular Weight : Approximately 225.33 g/mol

Biological Activity

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Some thienopyrimidine compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications in the thienopyrimidine structure can enhance potency against various cancer cell lines.
  • Antiviral Properties : Certain derivatives have demonstrated antiviral activity, particularly against RNA viruses. This activity is often linked to their ability to inhibit viral replication.
  • Antimicrobial Effects : Thienopyrimidines have been studied for their antibacterial and antifungal properties. The mechanism typically involves interference with microbial DNA synthesis or function.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry reported that thienopyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted that specific substitutions on the thienopyrimidine ring could enhance the antitumor efficacy.
  • Antiviral Activity :
    • Research conducted by Zhao et al. (2021) demonstrated that certain thienopyrimidine compounds inhibited the replication of HCV (Hepatitis C Virus) in vitro. The study suggested that these compounds could be developed into therapeutic agents for viral infections.
  • Antimicrobial Activity :
    • A paper published in Pharmaceutical Biology indicated that thienopyrimidine derivatives exhibited broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications to improve bioactivity against resistant strains of bacteria.

Data Table of Biological Activities

Biological ActivityReferenceObservations
AntitumorJournal of Medicinal ChemistrySignificant cytotoxicity against HeLa and MCF-7 cells
AntiviralZhao et al., 2021Inhibition of HCV replication in vitro
AntimicrobialPharmaceutical BiologyBroad-spectrum activity against resistant bacteria

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